
1,2-Diethynyl-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H5F. It is a derivative of benzene, where two ethynyl groups and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-fluorobenzene can be synthesized through various methods. One common approach involves the use of a continuous-flow double diazotization reaction. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale diazotization reactions, where safety and yield optimization are critical. The use of continuous-flow reactors can help mitigate the risks associated with exothermic reactions and improve overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, particularly at the para position.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethynyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound .
Applications De Recherche Scientifique
1,2-Diethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 1,2-Diethynyl-3-fluorobenzene involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that modify the electronic properties of the benzene ring, while the fluorine atom can influence the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different chemical and biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diethynylbenzene: Lacks the fluorine atom, which makes it less reactive in electrophilic substitution reactions.
3-Fluorobenzene: Lacks the ethynyl groups, resulting in different reactivity and applications.
1,2-Diethynyl-4-fluorobenzene: The position of the fluorine atom changes the compound’s reactivity and properties
Uniqueness
1,2-Diethynyl-3-fluorobenzene is unique due to the presence of both ethynyl groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H5F |
|---|---|
Poids moléculaire |
144.14 g/mol |
Nom IUPAC |
1,2-diethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H |
Clé InChI |
GUWCHQZUXZVLGG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=CC=C1)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
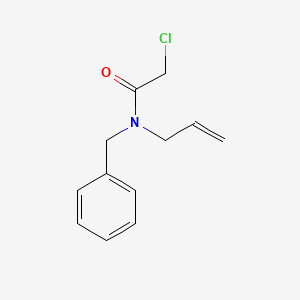

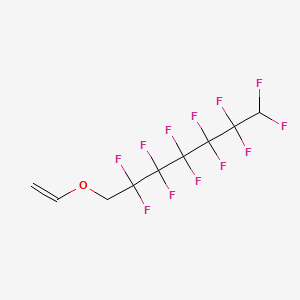
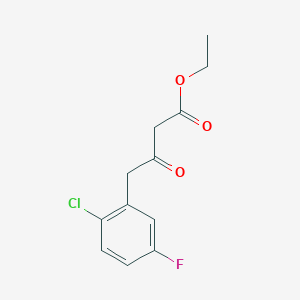

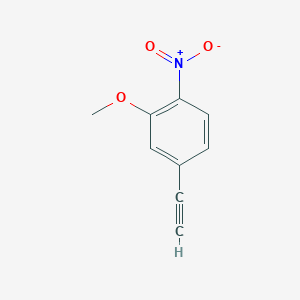
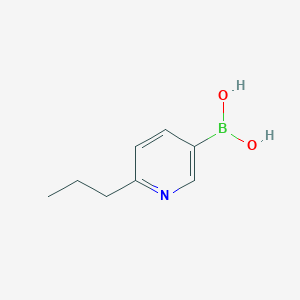
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
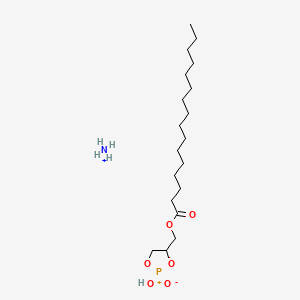
![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)

![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
